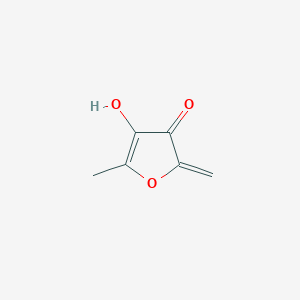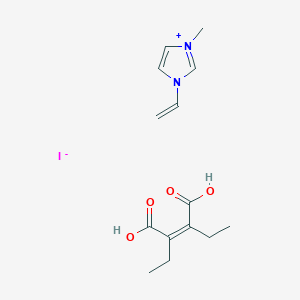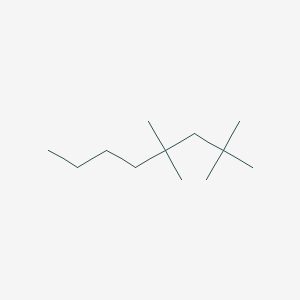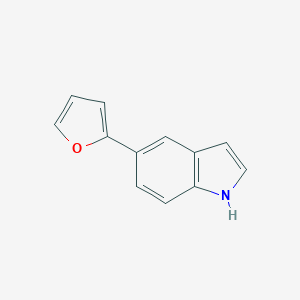![molecular formula C8H12O3 B144352 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene CAS No. 127445-91-4](/img/structure/B144352.png)
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, also known as MTAD, is a heterocyclic compound that has been widely used in organic chemistry as a reagent for oxidations and reductions. MTAD is a highly reactive and versatile molecule that can be used in a variety of chemical reactions.
Mecanismo De Acción
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene acts as a powerful oxidizing agent, and it can react with a wide variety of functional groups, including alcohols, aldehydes, and ketones. The mechanism of action of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene involves the formation of a cyclic intermediate, which is highly reactive and can undergo a number of different reactions depending on the substrate.
Efectos Bioquímicos Y Fisiológicos
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has not been extensively studied for its biochemical or physiological effects, as it is primarily used as a reagent in chemical reactions. However, it has been shown to be toxic to some organisms, and caution should be exercised when handling 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene is a highly reactive and versatile reagent that can be used in a wide variety of chemical reactions. It is relatively easy to synthesize and is readily available from commercial sources. However, 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene is also highly toxic and should be handled with care. In addition, it can be difficult to control the reaction conditions when using 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which can lead to unwanted side reactions.
Direcciones Futuras
There are a number of future directions for research on 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene. One area of interest is the development of new synthetic methods for 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which could lead to the synthesis of new compounds and materials. Another area of interest is the study of the biochemical and physiological effects of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which could lead to the development of new drugs or therapies. Finally, the use of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene in catalysis and other chemical reactions is an area of ongoing research, and new applications for this versatile reagent are likely to be discovered in the future.
Métodos De Síntesis
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene can be synthesized by reacting 1,3-dioxolane with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization reaction, which forms the spirocyclic core of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene. The resulting product is a white crystalline solid that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has been used as a reagent in a wide variety of chemical reactions, including oxidations, reductions, and cyclizations. It has been used in the synthesis of a number of natural products and pharmaceuticals. 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has also been used in the preparation of chiral compounds, as it can be used to oxidize or reduce chiral alcohols or ketones.
Propiedades
Número CAS |
127445-91-4 |
|---|---|
Nombre del producto |
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene |
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
9-methyl-1,4,6-trioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C8H12O3/c1-7-2-3-9-8(6-7)10-4-5-11-8/h2-3,7H,4-6H2,1H3 |
Clave InChI |
WHFKWPYYZWMEJT-UHFFFAOYSA-N |
SMILES |
CC1CC2(OCCO2)OC=C1 |
SMILES canónico |
CC1CC2(OCCO2)OC=C1 |
Sinónimos |
1,4,6-Trioxaspiro[4.5]dec-7-ene, 9-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



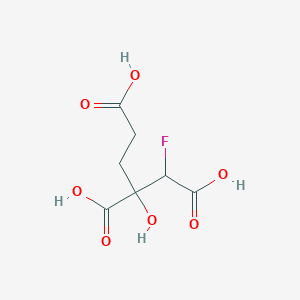
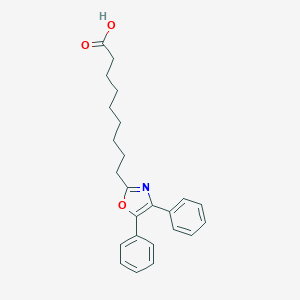
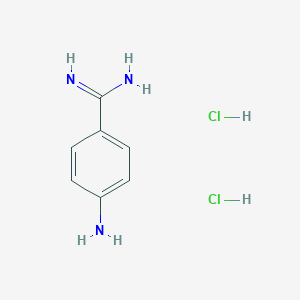
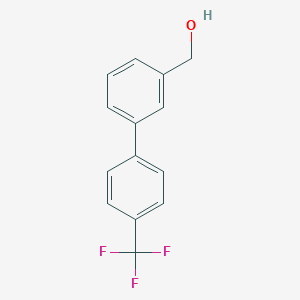
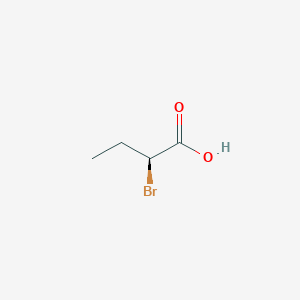
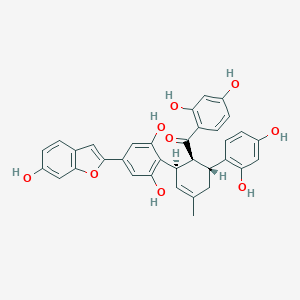
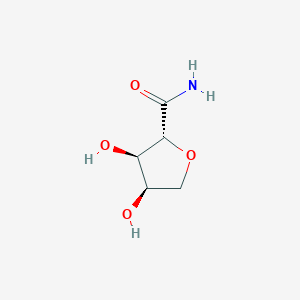
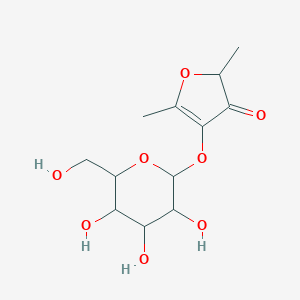
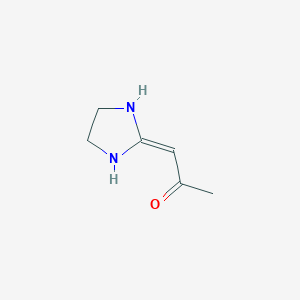
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
